molecular formula C14H13N3O B11870051 1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine

1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine

Cat. No.: B11870051
M. Wt: 239.27 g/mol
InChI Key: RMUFOJJYMOGXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics . The presence of the azetidine and furan groups in the molecule adds to its chemical diversity and potential for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine . This transition-metal-free sp3 C–H amination reaction is efficient and provides a convenient way to access imidazo[1,5-a]pyridine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, transition metals, and oxidizing agents . For example, the oxidative cyclization of 2-pyridyl ketones with alkylamines can lead to the formation of imidazo[1,5-a]pyridine derivatives. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,5-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an anti-cancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival . The presence of the azetidine and furan groups in the molecule may enhance its binding affinity to these targets, leading to more effective inhibition of the target enzymes.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

1-(azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C14H13N3O/c1-2-13-14(12-5-15-6-12)16-9-17(13)7-10(1)11-3-4-18-8-11/h1-4,7-9,12,15H,5-6H2

InChI Key

RMUFOJJYMOGXSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C3C=CC(=CN3C=N2)C4=COC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.